molecular formula C6H12O6 B12399352 D-Galactose-18O6

D-Galactose-18O6

Cat. No.: B12399352
M. Wt: 192.15 g/mol
InChI Key: GZCGUPFRVQAUEE-UDXAKJKDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

D-Galactose-18O6 is a stable isotopically labeled analog of D-Galactose (C₆H₁₂O₆), where all six oxygen atoms are replaced with the oxygen-18 (¹⁸O) isotope. This modification retains the chemical structure and reactivity of natural D-Galactose but introduces distinct physical properties due to the increased atomic mass of ¹⁸O. The molecular formula of this compound is C₆H₁₂¹⁸O₆, with a molecular weight of 192.16 g/mol (vs. 180.16 g/mol for natural D-Galactose) .

Properties

Molecular Formula

C6H12O6

Molecular Weight

192.15 g/mol

IUPAC Name

(2R,3S,4S,5R)-2,3,4,5,6-pentakis(18O)(oxidanyl)hexan(18O)al

InChI

InChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h1,3-6,8-12H,2H2/t3-,4+,5+,6-/m0/s1/i7+2,8+2,9+2,10+2,11+2,12+2

InChI Key

GZCGUPFRVQAUEE-UDXAKJKDSA-N

Isomeric SMILES

C([C@H]([C@@H]([C@@H]([C@H](C=[18O])[18OH])[18OH])[18OH])[18OH])[18OH]

Canonical SMILES

C(C(C(C(C(C=O)O)O)O)O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of D-Galactose-18O6 involves the incorporation of oxygen-18 isotopes into the D-galactose molecule. This can be achieved through isotopic labeling techniques, where D-galactose is subjected to reactions with oxygen-18 enriched water or other oxygen-18 containing reagents under controlled conditions.

Industrial Production Methods

Industrial production of D-galactose typically involves the hydrolysis of lactose, which is a disaccharide composed of glucose and galactose. The hydrolysis is carried out using enzymes such as lactase, which breaks down lactose into its constituent monosaccharides, glucose, and galactose . The galactose can then be isolated and purified for further use.

Chemical Reactions Analysis

Types of Reactions

D-Galactose-18O6 undergoes various chemical reactions, including:

    Oxidation: D-galactose can be oxidized to form galactonic acid or galactaric acid.

    Reduction: Reduction of D-galactose leads to the formation of galactitol.

    Substitution: Substitution reactions can occur at the hydroxyl groups of D-galactose, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include nitric acid and bromine water.

    Reduction: Reducing agents such as sodium borohydride or hydrogen in the presence of a catalyst are used.

    Substitution: Reagents such as acetic anhydride or benzoyl chloride can be used for acetylation or benzoylation of the hydroxyl groups.

Major Products

    Oxidation: Galactonic acid, galactaric acid.

    Reduction: Galactitol.

    Substitution: Acetylated or benzoylated derivatives of D-galactose.

Scientific Research Applications

D-Galactose-18O6 has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of D-Galactose-18O6 involves its interaction with specific cell receptors and enzymes. In the context of drug delivery, D-galactose functions as a ligand to selectively target cells expressing galactose receptors, such as hepatocytes, macrophages, and specific cancer cells . The direct attachment of galactose to drugs or drug-loaded nanoparticles enhances cellular uptake and improves drug delivery to target cells.

Comparison with Similar Compounds

Structural and Isotopic Comparisons
Compound Molecular Formula Molecular Weight (g/mol) Isotopic Content Solubility (g/L @ 20°C)
D-Galactose C₆H₁₂O₆ 180.16 Natural O isotopes 180
D-Galactose-18O6 C₆H₁₂¹⁸O₆ 192.16 All ¹⁸O ~180 (assumed)
D-Glucose-13C6 ¹³C₆H₁₂O₆ 186.16 All ¹³C Similar to D-Glucose
D-Fructose-2H7 C₆²H₇O₆ 187.18 Seven ²H (deuterium) Slightly reduced

Key Findings :

  • Mass Differences : The substitution of ¹⁸O increases molecular weight by ~6.7% compared to natural D-Galactose, enabling precise tracking in MS .
  • Solubility : this compound is expected to exhibit solubility comparable to natural D-Galactose (180 g/L) due to identical polar functional groups .
  • Stability : ¹⁸O-labeled compounds are prone to isotopic exchange in aqueous or acidic conditions, necessitating airtight storage and neutral pH environments .

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